

An In-depth Technical Guide to the Pharmacological Activity of 3'-Hydroxy Repaglinide

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Compound of Interest

Compound Name: **3'-Hydroxy Repaglinide**

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Executive Summary

Repaglinide, a potent, short-acting insulin secretagogue of the meglitinide class, is a cornerstone in the management of type 2 diabetes mellitus. Its therapeutic effect is mediated by the parent compound, which stimulates insulin secretion from pancreatic β -cells. The metabolism of repaglinide has been a subject of extensive study, with a particular focus on its hydroxylated metabolites. For many years, **3'-Hydroxy Repaglinide** was considered a major metabolite. However, recent, definitive studies have corrected this structural assignment to 4'-Hydroxy Repaglinide. This whitepaper provides a comprehensive overview of the pharmacological activity of this hydroxylated metabolite, consolidating current knowledge and addressing the critical correction of its chemical structure. The available evidence strongly indicates that 4'-Hydroxy Repaglinide is pharmacologically inactive and does not contribute to the glucose-lowering effects of the parent drug. This guide will delve into the metabolic pathways, the evidence for its lack of activity, and the experimental protocols used to assess the pharmacological effects of repaglinide and its metabolites.

Introduction

Repaglinide is an oral antihyperglycemic agent that effectively reduces postprandial glucose excursions in patients with type 2 diabetes.^[1] Its mechanism of action is well-established and

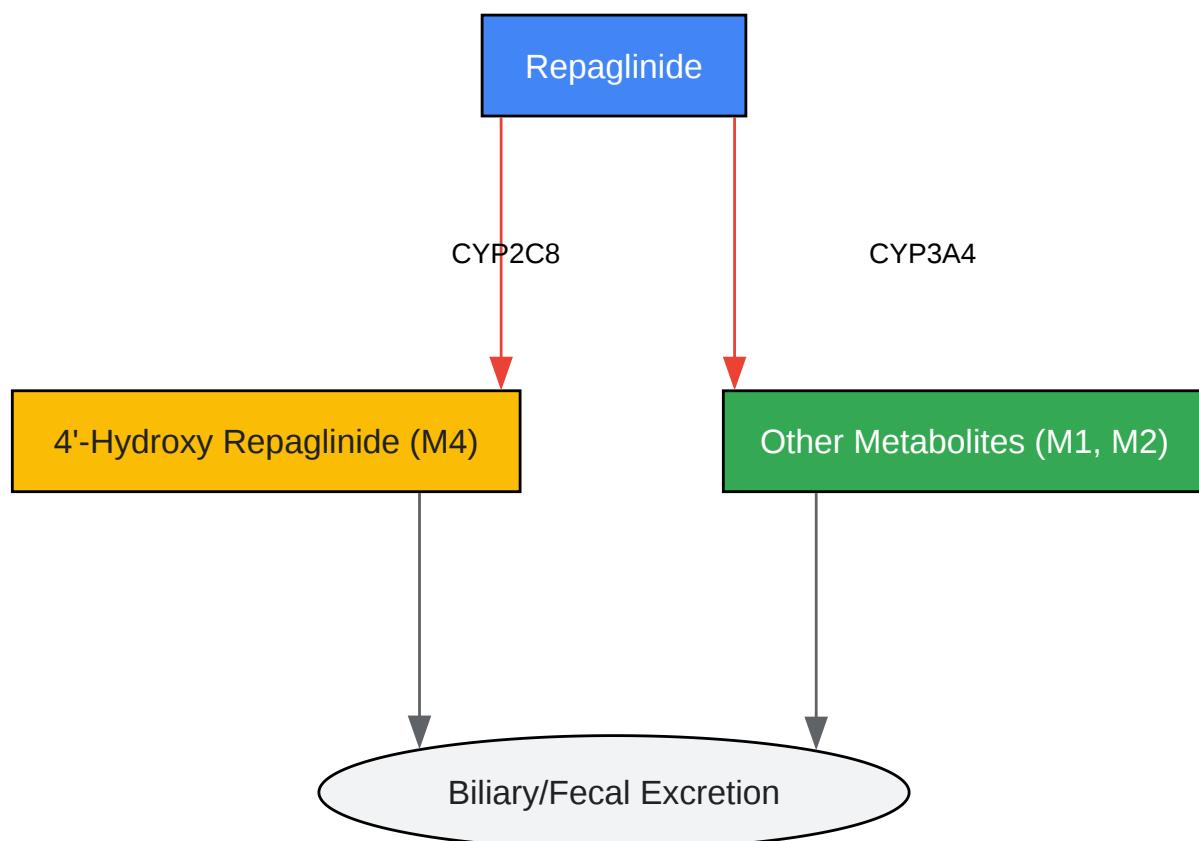
involves the regulation of ATP-sensitive potassium (K-ATP) channels on the surface of pancreatic β -cells, leading to insulin release.^[2] The rapid onset and short duration of action of repaglinide make it a valuable therapeutic option for mealtime glucose control.^[3]

The metabolism of repaglinide is extensive, primarily occurring in the liver via cytochrome P450 enzymes, with CYP2C8 and CYP3A4 playing pivotal roles.^{[4][5]} This metabolic clearance results in the formation of several metabolites, the most prominent of which is a hydroxylated derivative.

The Metabolic Pathway of Repaglinide

Repaglinide undergoes significant hepatic metabolism, leading to the formation of several metabolites, with the hydroxylated form, M4, being a major product.^[4] For a considerable period, this M4 metabolite was identified as **3'-Hydroxy Repaglinide**.^[6] However, a landmark study in 2025 provided unequivocal evidence, through high-resolution mass spectrometry and advanced NMR spectroscopy, that the hydroxylation catalyzed by CYP2C8 occurs at the 4'-position of the piperidine ring, not the 3'-position.^[7]

The formation of 4'-Hydroxy Repaglinide is predominantly mediated by the CYP2C8 enzyme.^[7] Other key metabolites of repaglinide include M1 (an aromatic amine) and M2 (an oxidized dicarboxylic acid), which are primarily formed by CYP3A4.^[4] These metabolites are largely excreted in the bile and feces.^[4]



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Metabolic pathway of Repaglinide.

Pharmacological Activity of 4'-Hydroxy Repaglinide

A consistent and critical finding across multiple studies is that the metabolites of repaglinide, including 4'-Hydroxy Repaglinide, do not possess any clinically significant hypoglycemic activity.^{[4][8]} The glucose-lowering effect of repaglinide therapy is attributable solely to the parent compound.

While direct quantitative data on the binding affinity of pure 4'-Hydroxy Repaglinide to the sulfonylurea receptor 1 (SUR1) or its potency in stimulating insulin secretion (e.g., EC₅₀ values) are not extensively reported in publicly available literature, the consensus on its inactivity is based on comprehensive studies of repaglinide's overall metabolic and pharmacodynamic profile.

Table 1: Comparative Pharmacological Profile of Repaglinide and its Metabolites

Compound	Target	Mechanism of Action	Insulin Secretion	Hypoglycemic Effect
Repaglinide	K-ATP channels (SUR1) on β -cells	Blocks K-ATP channels, leading to cell depolarization and insulin exocytosis	Potent Stimulator	Yes
4'-Hydroxy Repaglinide (M4)	K-ATP channels (SUR1) on β -cells	Not reported to bind with significant affinity	No significant stimulation	No
Other Metabolites (M1, M2)	Not applicable	Not applicable	No significant stimulation	No

Experimental Protocols for Assessing Pharmacological Activity

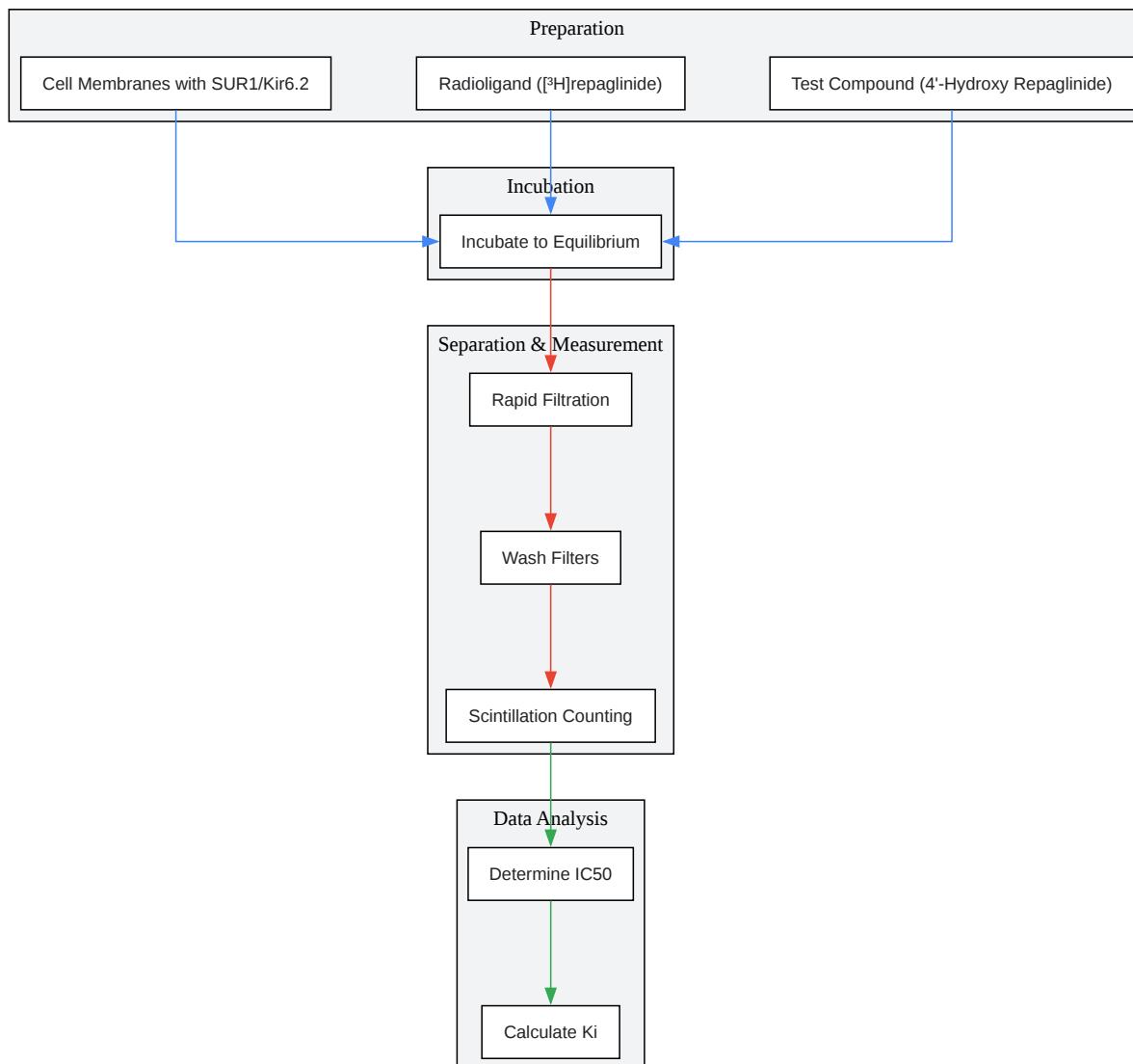
To determine the pharmacological activity of a compound like 4'-Hydroxy Repaglinide, a series of in vitro experiments are typically conducted. The following are detailed methodologies for key experiments that would be employed to confirm its lack of insulinotropic effect.

Radioligand Binding Assay for SUR1 Receptor Affinity

This assay is designed to determine the binding affinity of a test compound to the SUR1 subunit of the K-ATP channel.

- Objective: To quantify the binding affinity (K_i) of 4'-Hydroxy Repaglinide to the SUR1 receptor in comparison to repaglinide.
- Materials:
 - Membrane preparations from cells expressing the human SUR1/Kir6.2 channel.
 - Radioligand, e.g., [3 H]repaglinide or [3 H]glibenclamide.
 - Test compounds: Repaglinide (positive control), 4'-Hydroxy Repaglinide.
 - Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
 - Glass fiber filters.
 - Scintillation fluid and counter.
- Procedure:
 - Incubate the cell membrane preparations with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (repaglinide or 4'-Hydroxy Repaglinide).
 - Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
 - Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
 - Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

- Measure the radioactivity retained on the filters using a scintillation counter.
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
- The binding affinity (K_i) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

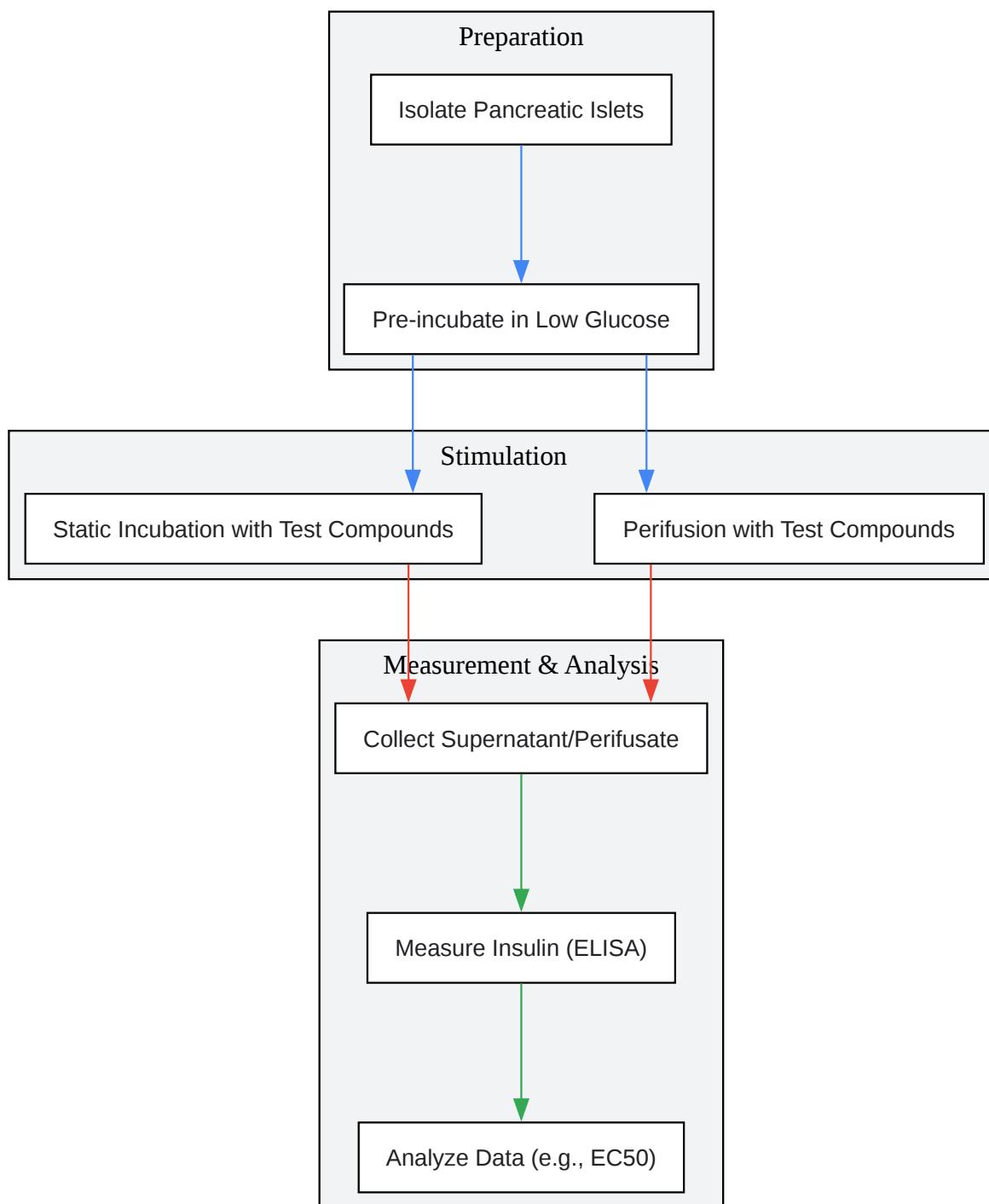
[Click to download full resolution via product page](#)**Workflow for Radioligand Binding Assay.**

In Vitro Insulin Secretion Assay using Pancreatic Islets

This assay directly measures the ability of a compound to stimulate insulin secretion from pancreatic islets.

- Objective: To evaluate the effect of 4'-Hydroxy Repaglinide on insulin secretion from isolated pancreatic islets and compare it to the effect of repaglinide.
- Materials:
 - Isolated pancreatic islets (e.g., from mice or humans).
 - Krebs-Ringer bicarbonate buffer (KRBB) with varying glucose concentrations (e.g., 3.3 mM and 16.7 mM).
 - Test compounds: Repaglinide (positive control), 4'-Hydroxy Repaglinide.
 - Insulin ELISA kit.
- Procedure (Static Incubation):
 - Pre-incubate isolated islets in KRBB with low glucose (3.3 mM) for a defined period (e.g., 30-60 minutes).
 - Transfer groups of islets to fresh KRBB containing low glucose (3.3 mM) or high glucose (16.7 mM) with or without the test compounds at various concentrations.
 - Incubate for a specified time (e.g., 60 minutes) at 37°C.
 - Collect the supernatant for insulin measurement.
 - Quantify the insulin concentration in the supernatant using an ELISA kit.
 - Normalize insulin secretion to islet number or DNA content.
- Procedure (Islet Perfusion):
 - Load isolated islets into perfusion chambers.[\[9\]](#)[\[10\]](#)[\[11\]](#)

- Perifuse the islets with KRBB containing low glucose (3.3 mM) to establish a stable baseline of insulin secretion.[9][10][11]
- Switch the perfusion buffer to one containing high glucose (16.7 mM) to assess glucose-stimulated insulin secretion.[9][10][11]
- Introduce the test compounds (repaglinide or 4'-Hydroxy Repaglinide) in the presence of low or high glucose and collect fractions of the perfusate at regular intervals.[9][10][11]
- Measure the insulin concentration in each fraction by ELISA.
- Plot insulin secretion over time to visualize the dynamics of the secretory response.

[Click to download full resolution via product page](#)**Workflow for Insulin Secretion Assay.**

Conclusion

The primary pharmacological activity of repaglinide resides in the parent molecule, which effectively stimulates insulin secretion to control postprandial hyperglycemia. Its major hydroxylated metabolite, now correctly identified as 4'-Hydroxy Repaglinide, is considered to be pharmacologically inactive. This lack of activity is a crucial aspect of repaglinide's safety and efficacy profile, as it prevents prolonged hypoglycemic effects that could arise from active metabolites. For researchers and professionals in drug development, understanding the metabolic fate of repaglinide and the inert nature of its metabolites is fundamental to its clinical application and to the development of new therapeutic agents in this class. Future research could focus on obtaining and publishing direct quantitative data on the pharmacological profile of 4'-Hydroxy Repaglinide to formally confirm the degree of its inactivity.

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